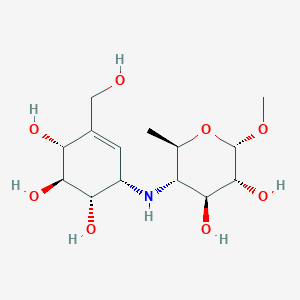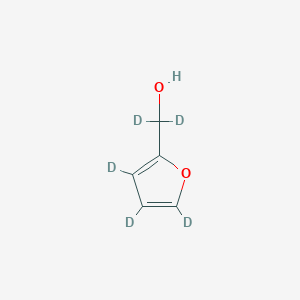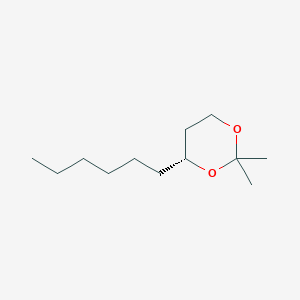
Acarviosin
Overview
Description
Acarviosin is a sugar compound composed of cyclohexitol linked to a 4-amino-4,6-dideoxy-D-glucopyranose. It is a part of the potent alpha-amylase inhibitor acarbose and its derivatives. This compound is a product of the degradation of acarbose by gut microbiota, specifically by the glycoside hydrolase from gut bacteria Lactobacillus plantarum .
Preparation Methods
Synthetic Routes and Reaction Conditions: Acarviosin can be synthesized through the hydrolysis of acarbose. The glycoside hydrolase from Lactobacillus plantarum catalyzes the hydrolysis of acarbose to produce maltose and this compound . The reaction conditions typically involve an aqueous environment at a controlled pH and temperature to optimize enzyme activity.
Industrial Production Methods: Industrial production of this compound involves the fermentation of specific strains of bacteria such as Streptomyces species. These bacteria produce acarbose, which is then hydrolyzed to this compound using glycoside hydrolases. The process includes fermentation, extraction, and purification steps to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Acarviosin undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. The hydrolysis reaction is catalyzed by glycoside hydrolases, leading to the breakdown of acarbose into this compound and maltose .
Common Reagents and Conditions:
Hydrolysis: Glycoside hydrolases, aqueous environment, controlled pH and temperature.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Substitution: Nucleophilic reagents under mild conditions to replace specific functional groups.
Major Products:
Hydrolysis: this compound and maltose.
Oxidation: Oxidized derivatives of this compound.
Substitution: Substituted derivatives with modified functional groups.
Scientific Research Applications
Acarviosin has several scientific research applications across various fields:
Chemistry: Used as a model compound to study glycoside hydrolase activity and enzyme-substrate interactions.
Biology: Investigated for its role in microbial metabolism and its impact on gut microbiota.
Medicine: Studied for its potential as an alpha-amylase inhibitor in the treatment of type 2 diabetes mellitus.
Mechanism of Action
Acarviosin exerts its effects by inhibiting alpha-amylase, an enzyme responsible for breaking down complex carbohydrates into simple sugars. The nitrogen atom in this compound binds more tightly to alpha-amylase than the natural substrate, making it a potent inhibitor . This inhibition reduces the absorption of dietary carbohydrates, leading to lower postprandial blood glucose levels .
Comparison with Similar Compounds
Miglitol: Another alpha-glucosidase inhibitor used for similar therapeutic purposes.
Voglibose: A third alpha-glucosidase inhibitor with a similar mechanism of action.
Uniqueness: this compound is unique due to its specific structure, which includes a cyclohexitol unit linked to a 4-amino-4,6-dideoxy-D-glucopyranose. This structure allows it to bind more tightly to alpha-amylase, making it a more potent inhibitor compared to other similar compounds .
Properties
IUPAC Name |
(1S,2S,3R,6S)-6-[[(2R,3S,4S,5R,6S)-4,5-dihydroxy-6-methoxy-2-methyloxan-3-yl]amino]-4-(hydroxymethyl)cyclohex-4-ene-1,2,3-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO8/c1-5-8(11(19)13(21)14(22-2)23-5)15-7-3-6(4-16)9(17)12(20)10(7)18/h3,5,7-21H,4H2,1-2H3/t5-,7+,8-,9-,10+,11+,12+,13-,14+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFHKERRGDZTZQJ-SHCNSHNESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC)O)O)NC2C=C(C(C(C2O)O)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC)O)O)N[C@H]2C=C([C@H]([C@@H]([C@H]2O)O)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901106187 | |
| Record name | Methyl 4,6-dideoxy-4-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)-2-cyclohexen-1-yl]amino]-α-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901106187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80943-41-5 | |
| Record name | Methyl 4,6-dideoxy-4-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)-2-cyclohexen-1-yl]amino]-α-D-glucopyranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80943-41-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4,6-dideoxy-4-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)-2-cyclohexen-1-yl]amino]-α-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901106187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: How does Acarviosin interact with its target and what are the downstream effects?
A1: this compound is a potent inhibitor of α-glucosidases, enzymes responsible for breaking down carbohydrates in the digestive system. [, ] It works by mimicking the structure of natural oligosaccharides and binding competitively to the active site of these enzymes. [, , ] This binding prevents the enzyme from breaking down dietary starch and disaccharides into glucose, effectively delaying glucose absorption and reducing postprandial hyperglycemia. [, ]
Q2: What is the structural characterization of this compound?
A2: this compound is a pseudodisaccharide composed of an unsaturated cyclitol moiety linked to 4-amino-4,6-dideoxy-α-D-glucopyranose via an N-glycosidic bond. [] Unfortunately, the provided research papers do not disclose the exact molecular formula, weight, or specific spectroscopic data for this compound in isolation. The papers primarily focus on synthetic modifications and biological activity of this compound analogs.
Q3: Can you describe the Structure-Activity Relationship (SAR) of this compound?
A3: Modifications to the this compound structure have significant impacts on its inhibitory activity, potency, and selectivity. [, , , , , , , ] For example:
- Introducing a 1,6-anhydro bridge in the sugar moiety of methyl this compound significantly enhances its inhibitory activity against α-glucosidase. [, ]
- Replacing the hydroxyl group at the C-6′ position with an acetamido or amino group notably diminishes the inhibitory activity. []
- Synthesizing this compound analogs with α-manno configuration results in compounds with varying inhibitory activities against α-mannosidase and α-glucosidase. [, ]
- Glycosylation of methyl β-Acarviosin at the C4′ position yields trisaccharide and tetrasaccharide derivatives that effectively inhibit cellulases. []
Q4: What is the historical context and what are some milestones in this compound research?
A4: While the provided research papers primarily focus on synthetic aspects and SAR of this compound and its analogs, they collectively contribute to the broader understanding and development of this compound as a therapeutic agent for managing diabetes. The synthesis of novel derivatives, exploration of glycosylation patterns, and investigation of structure-activity relationships represent important milestones in advancing this compound research. These findings contribute valuable insights for designing and developing new and improved α-glucosidase inhibitors with enhanced potency, selectivity, and potentially, ways to circumvent resistance mechanisms.
Q5: Are there any cross-disciplinary applications and synergies in this compound research?
A6: Yes, this compound research exemplifies cross-disciplinary collaboration between organic chemistry, biochemistry, and pharmacology. [, , , , , , , , ] The synthesis of novel this compound analogs relies heavily on organic chemistry expertise. [, , , , , , , ] Evaluating the inhibitory activity of these compounds requires biochemical assays with purified enzymes or cell lines. [, , , ] Ultimately, understanding the pharmacokinetic and pharmacodynamic properties necessitates collaborations with pharmacologists. This synergistic approach has been instrumental in advancing this compound research from initial discovery to developing a clinically relevant drug.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






